1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Mechanism of Action
Target of Action
Similar compounds with a quinoline structure have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s suggested that the strong hydrogen-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might contribute to its activity .
Biochemical Pathways
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
The success of similar compounds in suzuki–miyaura cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of an appropriate hydrazine derivative with a β-keto ester or diketone.
Cyclization to form the quinoline ring: The pyrazole intermediate undergoes cyclization with an aniline derivative under acidic or basic conditions to form the quinoline ring.
Substitution reactions: The final compound is obtained by introducing the chlorophenyl, ethyl, and methyl groups through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Triazoloquinoxalines: These compounds contain a triazole ring fused to a quinoxaline ring and exhibit different biological activities compared to pyrazoloquinolines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3/c1-3-17-6-13-23-21(14-17)25-22(15-27-23)24(18-7-4-16(2)5-8-18)28-29(25)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQVMLXDWOTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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